H-Tyr-OMe (L-Tyrosine methyl ester, CAS 1080-06-4) is a highly processable, C-terminal protected amino acid derivative utilized extensively in peptide synthesis, prodrug development, and enzymatic assays. Supplied as a free base, it features an esterified carboxyl group that disrupts the native zwitterionic network of L-tyrosine, drastically enhancing its solubility in organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF). This compound serves as a critical building block when C-terminal protection is required alongside acid-labile side-chain protections, and it acts as a highly responsive substrate for tyrosinase in advanced biochemical sensing applications[1].
Procurement substitution with the more common hydrochloride salt (H-Tyr-OMe·HCl) or alternative esters (like H-Tyr-OtBu) introduces significant process liabilities. Utilizing the HCl salt necessitates the addition of a tertiary amine base (e.g., DIEA) during coupling, which generates equimolar trialkylammonium chloride salts that can precipitate in aprotic solvents, interfere with sensitive catalytic cycles, or alter the pH of unbuffered enzymatic assays [1]. Conversely, substituting with the tert-butyl ester (H-Tyr-OtBu) forces the use of harsh acidic conditions (e.g., TFA) for deprotection, which is incompatible with the preservation of acid-labile protecting groups (such as Boc or Trt) required in complex fragment condensation workflows .
In liquid-phase peptide synthesis and diketopiperazine precursor formation, utilizing H-Tyr-OMe as a free base allows for direct coupling without exogenous base additives. This achieves high yields (e.g., 73-90% for Cyclo(Ser-Tyr) and Cyclo(Thr-Tyr) precursors) while completely avoiding salt generation [1]. In contrast, using the baseline comparator H-Tyr-OMe·HCl requires at least 1.0 equivalent of a base like DIEA, generating equimolar trialkylammonium chloride salts .
| Evidence Dimension | Neutralization-derived salt byproducts |
| Target Compound Data | H-Tyr-OMe (free base): 0 equivalents of salt generated |
| Comparator Or Baseline | H-Tyr-OMe·HCl: 1.0 equivalent of trialkylammonium chloride generated |
| Quantified Difference | 100% reduction in salt byproducts |
| Conditions | Direct peptide coupling in aprotic solvents (e.g., DCM/DMF) |
Eliminates a neutralization step and prevents salt-induced precipitation or interference in sensitive catalytic peptide bond formations.
H-Tyr-OMe offers a highly orthogonal C-terminal protection strategy compared to tert-butyl esters. The methyl ester is readily cleaved via mild alkaline hydrolysis (e.g., 1M LiOH in MeOH/H2O) at pH > 10, leaving acid-sensitive groups completely intact. The comparator, H-Tyr-OtBu, requires highly acidic conditions (typically 50-95% TFA) for removal, which simultaneously strips Boc, Trt, and Pbf protecting groups .
| Evidence Dimension | Deprotection cleavage conditions |
| Target Compound Data | H-Tyr-OMe: Mild alkaline hydrolysis (pH > 10) |
| Comparator Or Baseline | H-Tyr-OtBu: Strong acid cleavage (50-95% TFA) |
| Quantified Difference | Complete preservation of acid-labile groups vs. 100% cleavage |
| Conditions | C-terminal deprotection in multi-step fragment condensation |
Essential for synthesizing complex peptide fragments where acid-sensitive side-chain protections must remain intact for downstream reactions.
H-Tyr-OMe is utilized as a biological probe and tyrosinase substrate specifically because the free base can be dissolved directly into assay media without depressing the pH. This maintains the optimal pH window (6.5-7.0) for tyrosinase-catalyzed oxidation to quinone [1]. Utilizing H-Tyr-OMe·HCl introduces acidic chloride counterions, requiring compensatory buffering that can overload microplate assay capacities and skew enzymatic kinetics .
| Evidence Dimension | Impact on unbuffered assay pH |
| Target Compound Data | H-Tyr-OMe (free base): Neutral dissolution, maintains baseline pH |
| Comparator Or Baseline | H-Tyr-OMe·HCl: Significant pH depression due to HCl dissociation |
| Quantified Difference | Elimination of compensatory buffering requirements |
| Conditions | Tyrosinase-mediated oxidation in fluorescence quenching assays |
Ensures reproducible enzymatic kinetics and assay baseline stability without complex buffer adjustments in high-throughput screening.
Esterification of the C-terminus in H-Tyr-OMe disrupts the strong zwitterionic crystal lattice present in native L-tyrosine, dramatically enhancing processability. H-Tyr-OMe is highly soluble in standard organic solvents like DCM and DMF . In contrast, the baseline comparator H-Tyr-OH exhibits near-zero solubility (<0.1 mg/mL) in these aprotic solvents, severely limiting its utility in homogeneous liquid-phase synthesis .
| Evidence Dimension | Solubility in aprotic organic solvents (DCM/DMF) |
| Target Compound Data | H-Tyr-OMe: Highly soluble (>50 mg/mL) |
| Comparator Or Baseline | H-Tyr-OH: Practically insoluble (<0.1 mg/mL) |
| Quantified Difference | >500-fold increase in organic solvent solubility |
| Conditions | Standard liquid-phase synthesis at room temperature (20-25°C) |
Enables homogeneous liquid-phase synthesis and formulation processes that are impossible with the native, unprotected amino acid.
H-Tyr-OMe is the optimal choice for C-terminal protection when synthesizing complex peptide fragments. Because it can be deprotected via mild saponification, it allows chemists to preserve acid-labile side-chain protecting groups (like Boc or Trt) that would be destroyed if a tert-butyl ester (OtBu) were used .
In the catalytic synthesis of diketopiperazines and other peptidomimetics, using the free base H-Tyr-OMe avoids the generation of trialkylammonium chloride salts. This streamlines purification and prevents salt-induced interference in sensitive transition-metal or hydroxy-directed catalytic cycles [1].
H-Tyr-OMe serves as a highly responsive biological probe for tyrosinase-catalyzed oxidation. Its free base form is critical for direct dissolution into assay media without altering the pH, ensuring stable enzyme kinetics in fluorescence-quenching carbon dot assays without the need for heavy compensatory buffering [2].
Irritant